(R)-1-(5-Chloropyrimidin-2-yl)ethanamine

Catalog No.
S13629306
CAS No.
M.F
C6H8ClN3
M. Wt
157.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(5-Chloropyrimidin-2-yl)ethanamine

Product Name

(R)-1-(5-Chloropyrimidin-2-yl)ethanamine

IUPAC Name

(1R)-1-(5-chloropyrimidin-2-yl)ethanamine

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C6H8ClN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1

InChI Key

RIVDKPXWXNEIHC-SCSAIBSYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)Cl)N

Isomeric SMILES

C[C@H](C1=NC=C(C=N1)Cl)N

(R)-1-(5-Chloropyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C6H8ClN3C_6H_8ClN_3 and a molecular weight of approximately 157.6 g/mol. It is categorized as an amine and features a pyrimidine ring substituted with a chlorine atom at the 5-position. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The IUPAC name for this compound is 1-(5-chloropyrimidin-2-yl)ethan-1-amine, and its structure can be represented by the SMILES notation: CC(N)C1=NC=C(Cl)C=N1 . This structural configuration suggests that the compound may exhibit unique reactivity and biological properties due to the presence of both the amine and chloropyrimidine functionalities.

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of N-oxides or other derivatives.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or related structures.

These reactions are significant for synthesizing derivatives that may enhance its biological activity or modify its pharmacokinetic properties .

Research indicates that (R)-1-(5-Chloropyrimidin-2-yl)ethanamine exhibits various biological activities, particularly as an inhibitor or modulator in biochemical pathways. Its structural similarity to other pyrimidine-based compounds suggests potential interactions with enzymes or receptors involved in cellular signaling. Specific studies have highlighted its role in:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against bacterial strains.
  • Antitumor Properties: There is potential for this compound to affect tumor cell proliferation through specific signaling pathways.

Further investigation into its mechanism of action and specific targets is necessary to fully elucidate its therapeutic potential .

The synthesis of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine can be achieved through several methods:

  • Starting from Pyrimidine Derivatives: Utilizing commercially available pyrimidine compounds, chlorination followed by amination can yield the desired product.
  • One-Pot Reactions: Combining multiple reagents in a single reaction vessel has been reported to simplify the synthesis process while maintaining yields.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be employed to isolate the (R)-enantiomer.

These methods highlight the versatility in synthesizing this compound while also emphasizing the importance of stereochemistry in its biological activity .

(R)-1-(5-Chloropyrimidin-2-yl)ethanamine has several potential applications, particularly in:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex molecules with therapeutic properties.
  • Biochemical Research: Its unique structure makes it a candidate for studying enzyme interactions and cellular processes.

The compound's ability to interact with biological systems positions it as a valuable tool in drug discovery and development .

Interaction studies involving (R)-1-(5-Chloropyrimidin-2-yl)ethanamine have focused on its binding affinity and selectivity towards various biological targets. Preliminary data suggest that it may interact with:

  • Enzymes: Particularly those involved in metabolic pathways relevant to disease states.
  • Receptors: Investigations into its potential role as an agonist or antagonist at specific receptor sites are ongoing.

Such studies are crucial for understanding how modifications to its structure can enhance or diminish these interactions, thereby influencing its pharmacological profile .

Several compounds share structural similarities with (R)-1-(5-Chloropyrimidin-2-yl)ethanamine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
1-(Pyrimidin-2-yl)ethanamine1616809-52-9Lacks chlorine substitution; basic pyrimidine structure.
N-Methyl-1-(pyrimidin-2-yl)methanamine1083246-53-0Contains a methyl group instead of an ethyl amine; alters polarity.
2-Amidinopyrimidine hydrochloride138588-40-6Features amidine functionality; distinct reactivity profile.
Pyrimidin-2-ylmethanamine hydrochloride372118-67-7Similar core structure but differs in substitution pattern.

The presence of the chlorine atom at the 5-position of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine contributes significantly to its unique reactivity and biological activity compared to these similar compounds .

This comprehensive overview underscores the importance of (R)-1-(5-Chloropyrimidin-2-yl)ethanamine in both synthetic chemistry and potential therapeutic applications, warranting further exploration into its properties and uses.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.0406750 g/mol

Monoisotopic Mass

157.0406750 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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